molecular formula C4H5F2NO2 B7809793 (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 792173-09-2

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B7809793
CAS No.: 792173-09-2
M. Wt: 137.08 g/mol
InChI Key: GUHVJYNNYXSCSR-GSVOUGTGSA-N
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Description

DFACC is a fluorinated cyclopropane amino acid synthesized through a multi-step process involving siliconization of 2-(4'-methoxyphenyl)-2-propen-1-ol, cyclization with difluorocarbene, oxidation, Curtius rearrangement, and deprotection to yield the final product . Its structural hallmark—a geminal difluorocyclopropane ring adjacent to an α-amino carboxylic acid group—imparts high ring strain and reactivity. DFACC is unstable in aqueous solutions, decomposing in D₂O (pH 7.0) with a half-life of ~4 minutes into 3-fluoro-2-oxobut-3-enoic acid (75%) and a hydrate derivative (25%) via a β-fluoro carbocation intermediate (mechanism C) . This instability, coupled with its submicromolar inhibition of ACC deaminase (Ki = 120 ± 40 nM), positions DFACC as a mechanism-based probe for studying enzyme kinetics .

Properties

IUPAC Name

(1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVJYNNYXSCSR-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@](C1(F)F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572629
Record name (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792173-09-2
Record name (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
CyclopropanationFormation via diazo compounds or carbene intermediates
Lipase-Catalyzed AcetylationAsymmetric synthesis from pro-chiral diols

Enzyme Mechanism Studies

DFACC serves as a crucial probe in studying enzyme mechanisms, particularly as an inhibitor of ACC deaminase. Its cyclopropyl functionality allows for enhanced reactivity, making it effective in mechanistic studies. Research indicates that DFACC acts as a slow-dissociating inhibitor with submicromolar affinity for ACC deaminase, providing insights into enzyme kinetics and inhibition mechanisms .

Biological Receptor Interaction

The compound's structural features enable it to interact with biological receptors, making it a potential ligand for various biochemical pathways. Its ability to undergo pH-dependent reactions allows for exploration in biological systems under physiological conditions .

Synthesis of Pharmaceuticals

DFACC is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its gem-difluorination enhances the acidity and reactivity of the carboxylic acid group, facilitating further functional group transformations such as esterification and acyl halide formation .

Table 2: Applications in Scientific Research

ApplicationDescriptionReference
Enzyme Mechanism StudiesInhibitor of ACC deaminase; insights into enzyme kinetics
Biological Receptor InteractionPotential ligand for biochemical pathways
Pharmaceutical SynthesisIntermediate for APIs; enhanced reactivity

Case Study 1: Inhibition of ACC Deaminase

Research conducted on DFACC revealed its potential as a reversible inhibitor of ACC deaminase. The study demonstrated that DFACC decomposes under physiological conditions but remains effective at inhibiting the enzyme, suggesting its utility in agricultural applications to regulate ethylene production in plants .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of DFACC through lipase-catalyzed asymmetric acetylation highlighted the efficiency of this method in producing high yields of the chiral compound. This approach not only improves the synthetic route but also enhances the overall sustainability of producing fluorinated compounds .

Mechanism of Action

The mechanism by which (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Non-fluorinated cyclopropane core with α-amino carboxylic acid.
  • Stability : Stable in aqueous media under physiological conditions.
  • Biological Role : Natural substrate of ACC deaminase, a PLP-dependent enzyme critical in ethylene biosynthesis .
  • Key Differences :
    • DFACC’s gem-difluoro substitution increases ring strain and reactivity, enabling rapid decomposition (~0.18 min⁻¹ at pH 7.0) compared to ACC’s stability .
    • DFACC inhibits ACC deaminase reversibly (slow dissociation: kd = 0.20 ± 0.01 h⁻¹), while ACC is metabolized into α-ketobutyrate and ammonia .

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA)

  • Structure: Cyclopropane with vinyl and α-amino carboxylic acid groups.
  • Applications : Key pharmacophore in HCV NS3/4A protease inhibitors (e.g., grazoprevir) due to steric constraint enhancing binding .
  • Key Differences :
    • Vinyl-ACCA lacks fluorine but uses vinyl substitution for conformational rigidity.
    • Stable under physiological conditions, contrasting DFACC’s rapid decomposition .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • Structure: Cyclobutane ring with α-amino carboxylic acid.
  • Applications : Tumor-seeking agent for PET imaging due to preferential uptake in cancer cells .
  • Key Differences :
    • Larger ring size (cyclobutane vs. cyclopropane) reduces ring strain, enhancing stability.
    • ACBC’s biological utility relies on tumor metabolism, unlike DFACC’s enzyme inhibition .

(1S)-1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid

  • Structure: Cyclopropane with dimethyl and α-amino carboxylic acid groups.
  • Synthesis : Enzymatic hydrolysis followed by Curtius rearrangement .
  • Key Differences: Dimethyl groups reduce ring strain compared to DFACC, improving stability. No fluorine atoms, limiting reactivity toward nucleophilic ring-opening .

2,2-Difluorocyclopropane-1-carboxylic Acid

  • Applications : Intermediate in agrochemicals and pharmaceuticals .
  • Key Differences: Absence of α-amino group eliminates enzyme-targeting capability.

Structural and Functional Data Comparison

Compound Ring Substituents Half-Life (pH 7.0) Key Reactivity Biological Application pKa (α-NH₂)
DFACC gem-difluoro, NH₂, COOH ~4 minutes (D₂O) β-fluoro carbocation decomposition ACC deaminase inhibitor (Ki: 120 nM) 5.88
ACC NH₂, COOH Stable Enzyme substrate (kcat: ~16 μM/min) Ethylene biosynthesis 9.2–10.5
Vinyl-ACCA Vinyl, NH₂, COOH Stable Conformational rigidity HCV protease inhibitor ~8.5*
ACBC Cyclobutane, NH₂, COOH Stable Tumor uptake (PET imaging) Oncology imaging ~9.0*
2,2-Difluorocyclopropane-1-carboxylic Acid gem-difluoro, COOH Stable Electrophilic intermediates Pharmaceutical intermediate N/A

*Estimated based on analogous structures.

Biological Activity

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a compound of significant interest in biochemical research due to its unique structure and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

DFACC is characterized by a cyclopropane ring with two fluorine atoms and an amino group attached to a carboxylic acid. Its molecular formula is C4H6F2NO2C_4H_6F_2NO_2, with a molecular weight of approximately 173.54 g/mol. The presence of fluorine enhances its biological activity by increasing binding affinity to molecular targets.

DFACC primarily acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. The compound exhibits submicromolar affinity for this enzyme, making it a slow-dissociating inhibitor. The mechanism involves the interaction of DFACC with the enzyme's active site, leading to inhibition of ethylene production, which is crucial for various plant physiological processes.

Inhibition of ACC Deaminase

Research indicates that DFACC is a potent inhibitor of ACC deaminase. It has been shown to bind reversibly to the enzyme, with a dissociation constant (KiK_i) estimated at around 120 nM. This inhibition can significantly affect plant growth and development by modulating ethylene levels.

Antimicrobial and Antitumor Properties

In addition to its role in plant biology, DFACC has demonstrated antimicrobial and antitumor activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. These properties make DFACC a candidate for further investigation in therapeutic applications.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of DFACC, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaMolecular WeightUnique Features
DFACCC4H6F2NO2C_4H_6F_2NO_2173.54 g/molContains an amino group and difluorination
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochlorideC4H6F2NO2HClC_4H_6F_2NO_2\cdot HCl187.57 g/molHydrochloride salt form; enhanced stability
Cyclopropane-1-carboxylic acidC4H6O2C_4H_6O_286.09 g/molLacks fluorine atoms; different reactivity

Case Studies and Research Findings

  • Study on ACC Deaminase Inhibition : A study published in ACS Catalysis demonstrated that DFACC acts as a slow-dissociating inhibitor of ACC deaminase, providing insights into its mechanism of action and potential agricultural applications .
  • Antimicrobial Activity : Research conducted by Liu et al. indicated that DFACC exhibits significant antimicrobial properties against several bacterial strains, suggesting its potential as an antibiotic agent .
  • Antitumor Effects : Preliminary findings from cell line studies have shown that DFACC can induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer therapeutic .

Chemical Reactions Analysis

Decomposition Pathways

Two competing mechanisms govern DFACC's hydrolysis:

Table 1: Comparative Decomposition Mechanisms

MechanismPathway DescriptionKey Intermediate
A Base-catalyzed proton transfer to C3, followed by hydrolysisConjugate base (13 ) → Enol intermediate (14 )
B Nucleophilic attack by hydroxide at C3, forming halohydrinHalohydrin (16 ) → Ketoacid (17 )

Experimental evidence supports Mechanism A under physiological conditions, as fluoride elimination aligns with observed kinetics .

Enzymatic Inhibition

DFACC acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase:

  • Inhibition constant : Submicromolar KiK_i (≤1 µM) .

  • Mechanism : Competitive binding to the enzyme’s active site, leveraging enhanced cyclopropane ring strain for tighter interaction .

Kinetic Parameters :

ParameterValueConditions
kcatk_{\text{cat}} (ACC deaminase)0.18min10.18 \, \text{min}^{-1}pH 7.4, 37°C
Enzyme-inhibitor dissociationSlow (t1/2>30mint_{1/2} > 30 \, \text{min})

Reactivity Profile

The gem-difluoro substituents significantly alter DFACC’s chemical behavior:

  • Electrophilicity Enhancement : Fluorine atoms increase susceptibility to nucleophilic attack at C3 .

  • Ring Strain : The cyclopropane’s angular strain lowers activation energy for ring-opening reactions.

  • pH Sensitivity : Stability decreases sharply above pH 6 due to deprotonation of the amino group .

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